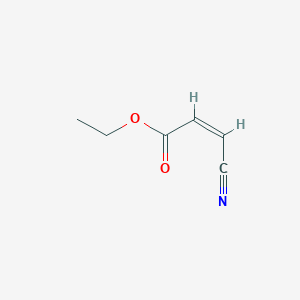

Ethyl cis-(beta-cyano)acrylate

Vue d'ensemble

Description

Ethyl cis-(beta-cyano)acrylate: is an organic compound with the molecular formula C6H7NO2 and a molecular weight of 125.13 g/mol . . This compound is characterized by the presence of a cyano group (–CN) and an ester group (–CO2C2H5) attached to a cis-configured double bond . It is commonly used as a dienophile in Diels-Alder reactions .

Mécanisme D'action

Target of Action:

Ethyl cis-(β-cyano)acrylate is a member of the cyanoacrylate family, known for its exceptional adhesive properties. Its primary target is moisture . When exposed to even minute amounts of moisture, ethyl cis-(β-cyano)acrylate rapidly polymerizes. This process leads to the formation of long, strong chains, which contribute to its adhesive potency .

Mode of Action:

The compound’s interaction with moisture triggers a Diels-Alder reaction . Specifically, ethyl cis-(β-cyano)acrylate behaves as a dienophile , reacting with other dienes to form complex structures. In the synthesis of indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers, it acts as a key component in this reaction .

Biochemical Pathways:

The polymerization of ethyl cis-(β-cyano)acrylate occurs through a chain-growth mechanism . Factors such as temperature , humidity , and substrate composition influence the process. Understanding these intricacies is crucial to prevent premature bonding and ensure controlled curing .

Pharmacokinetics:

Result of Action:

The molecular and cellular effects of ethyl cis-(β-cyano)acrylate include:

Action Environment:

Environmental factors play a crucial role:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl cis-(beta-cyano)acrylate can be synthesized through various methods. One common method involves the condensation of formaldehyde with ethyl cyanoacetate . The reaction is exothermic and produces the polymer, which is then thermally cracked to yield the monomer . Another method involves the ethoxycarbonylation of cyanoacetylene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl cis-(beta-cyano)acrylate undergoes various chemical reactions, including:

Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically conducted under mild conditions with dienes to form cyclic compounds.

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

Indeno[2,1-a]pyrrolo[3,4-c]carbazole Lactam Regioisomers: Formed via Diels-Alder reactions.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Ethyl cis-(beta-cyano)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a dienophile in Diels-Alder reactions to synthesize complex cyclic compounds.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored for its use in drug delivery systems due to its ability to form stable polymers.

Industry: Utilized in the production of adhesives and sealants.

Comparaison Avec Des Composés Similaires

Ethyl 2-cyanoacrylate: Another cyanoacrylate compound with similar reactivity but different applications.

Ethyl 2-cyano-3-ethoxyacrylate: A related compound with an additional ethoxy group, used in different synthetic applications.

Uniqueness: Ethyl cis-(beta-cyano)acrylate is unique due to its cis configuration, which influences its reactivity and the types of products formed in chemical reactions . Its specific structure makes it particularly suitable for certain Diels-Alder reactions, leading to the formation of unique cyclic compounds .

Activité Biologique

Ethyl cis-(beta-cyano)acrylate is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an α,β-unsaturated carbonyl compound, categorized as a Michael acceptor. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack due to the electrophilic nature of the β-carbon atom. This property is crucial for its biological interactions.

Mechanisms of Biological Activity

- Cytotoxicity : this compound exhibits cytotoxic effects in various cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. The mechanism involves the formation of covalent bonds with thiol-containing proteins, leading to functional alterations in cellular signaling pathways .

- Inhibition of Target Proteins : The compound acts as an inhibitor of specific protein targets, particularly kinases involved in cancer proliferation. For instance, it has been reported to inhibit Btk (Bruton's tyrosine kinase) selectively by forming a covalent bond with cysteine residues within the ATP-binding site, demonstrating a significant increase in selectivity over related kinases .

- Antimicrobial Activity : this compound has shown potential antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes within the microorganisms .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its cytotoxic effects .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating significant antimicrobial activity. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Research Findings

| Study | Target | IC50/MIC | Mechanism |

|---|---|---|---|

| Cytotoxicity in Cancer Cells | Breast and Lung Cancer | 10-30 µM | Induction of apoptosis via ROS generation |

| Antimicrobial Activity | Staphylococcus aureus | 50 µg/mL | Disruption of cell membrane |

| Escherichia coli | 100 µg/mL | Interference with metabolic processes |

Propriétés

IUPAC Name |

ethyl (Z)-3-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQZZSZCLSVKLO-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574726 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-97-6 | |

| Record name | Ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2Z)-3-cyanoprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.